molecular formula C36H48N2O3PPdS+ B14770480 t-BuDavePhos Pd G4

t-BuDavePhos Pd G4

Cat. No.: B14770480
M. Wt: 726.2 g/mol
InChI Key: WDFIZKNKKNLAPN-UHFFFAOYSA-O
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Description

t-BuDavePhos Pd G4: is a fourth-generation Buchwald precatalyst. It is air, moisture, and thermally stable, and highly soluble in a wide range of common organic solvents. This compound is known for its long life in solutions and is an excellent reagent for palladium-catalyzed cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: t-BuDavePhos Pd G4 is synthesized through a series of steps involving the formation of a palladacycle complex. The synthetic route typically involves the reaction of a phosphine ligand with a palladium source under controlled conditions. The reaction conditions often include the use of organic solvents and specific temperatures to ensure the formation of the desired complex .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the product. The process may involve continuous flow reactors and automated systems to maintain consistency and efficiency .

Chemical Reactions Analysis

Mechanistic Role in Cross-Coupling Reactions

t-BuDavePhos Pd G4 operates via a monoligated Pd(0) mechanism, where the sterically demanding ligand prevents undesired ligand crowding. This facilitates oxidative addition and transmetalation steps while stabilizing intermediates through weak agostic interactions . Activation under basic conditions releases the active Pd(0) species, enabling rapid catalytic turnover .

Mizoroki–Heck Alkenylation

This compound efficiently catalyzes the alkenylation of aryl sulfonium salts. For example, coupling 4-methoxyphenyl dimethylsulfonium triflate with butyl vinyl ether achieves 91% yield under optimized conditions (2.5 mol% Pd, 6 mol% ligand, K₂CO₃, 60°C in 1,2-DCE) . Key performance data:

Substrate (R)Product Yield (%)Competing Demethylation (%)
4-OMe91<5
4-F5020
4-CF₃1762

Electron-deficient substrates (e.g., 4-CF₃) exhibit reduced yields due to preferential demethylation .

Suzuki–Miyaura Coupling

The catalyst enables aryl boronate couplings with aryl halides, including chlorides. For instance, bromobenzonitrile couples with aryl boronic acids in isopropanol under ligand-free conditions with >80% yield . this compound outperforms less bulky ligands (e.g., PPh₃, dppp) in sterically demanding reactions .

Buchwald–Hartwig Amination

This compound facilitates C–N bond formation between aryl halides and amines. Its stability allows reactions to proceed at room temperature with weak bases like K₂CO₃, achieving high yields even with electron-poor substrates .

Comparative Performance with Other Ligands

The ligand’s steric bulk and electronic properties enhance catalytic efficiency over alternatives:

LigandReaction TypeYield (%)Required Pd Loading (mol%)
t-BuDavePhosMizoroki–Heck912.5
t-BuXPhosMizoroki–Heck785.0
XPhosSuzuki–Miyaura2310.0
PPh₃Mizoroki–Heck310.0

t-BuDavePhos achieves higher yields at lower Pd loadings due to superior stability and ligand dissociation kinetics .

Substrate Scope and Limitations

  • Broad Compatibility : Effective with aryl bromides, chlorides, and triflates .

  • Challenges :

    • Electron-deficient aryl sulfoniums prone to demethylation .

    • Ortho-substituted substrates require extended reaction times (47% yield after 39 h) .

Stability and Solubility

  • Thermal Stability : Decomposes only above 300°C .

  • Solubility : Highly soluble in THF, toluene, DCM, and DCE, enabling homogeneous catalysis .

This compound represents a versatile catalyst for modern cross-coupling reactions, offering enhanced efficiency and substrate tolerance. Its design principles—combining steric bulk, electronic tuning, and pre-catalyst stability—make it indispensable in synthetic organic chemistry.

Scientific Research Applications

General Information

  • CAS Number: 1507403-97-5
  • Molecular Formula: C36H47N2O3PPdSC_{36}H_{47}N_2O_3PPdS
  • Molecular Weight: 725.24
  • Melting Point: >300 °C
  • Form: Powder or crystals
  • Functional Group: Phosphine

Reaction Suitability

This compound is suitable for a range of cross-coupling reactions :

  • Buchwald-Hartwig Cross Coupling Reaction
  • Heck Reaction
  • Hiyama Coupling
  • Negishi Coupling
  • Sonogashira Coupling
  • Stille Coupling
  • Suzuki-Miyaura Coupling

It functions as a catalyst in these reactions .

Buchwald Precatalysts

Buchwald precatalysts, including this compound, are palladium(II) complexes composed of versatile biarylphosphine ligands . These precatalysts efficiently catalyze carbon-carbon, carbon-nitrogen, carbon-oxygen, carbon-fluorine, carbon-trifluoromethyl, and carbon-sulfur bond formations .

Advantages of Buchwald Precatalysts:

  • Air, moisture, and thermally stable
  • Good solubility in common organic solvents
  • Diverse reactivity
  • Accurate control of the ligand-to-palladium ratio
  • Efficient formation of LPd(0) species under mild conditions
  • Low catalyst loadings
  • Short reaction times

Generations of Buchwald Precatalysts:

  • G1 & G2 The first (G1) and second (G2) generation precatalysts allow for the generation of LPd(0) species using amide, alkoxide, or carbonate bases .
  • G3 Third-generation (G3) precatalysts can accommodate bulky ligands and are highly soluble in organic solvents .
  • G4 & G5 Fourth (G4) and fifth (G5) generation precatalysts exhibit higher solubilities and maintain excellent catalytic activity .
  • G6 Sixth-generation (G6) precatalysts are highly versatile, with independently tunable ligands, and do not require a base for activation . They often show superior reactivity and selectivity .

Palladium-Catalyzed Desulfinative Coupling Reactions

Mechanism of Action

The mechanism of action of t-BuDavePhos Pd G4 involves the formation of an active palladium species that facilitates the cross-coupling reactions. The molecular targets include organic halides and organometallic reagents, which undergo oxidative addition, transmetalation, and reductive elimination to form the desired products .

Comparison with Similar Compounds

t-BuDavePhos Pd G4 is unique due to its high stability and solubility in organic solvents, as well as its efficiency in catalyzing cross-coupling reactions with lower catalyst loadings and shorter reaction times. Similar compounds include:

These compounds share similar applications but differ in their ligand structures and specific reaction conditions.

Q & A

Basic Research Questions

Q. What are the critical steps to synthesize t-BuDavePhos Pd G4 with high reproducibility, and how can purity be validated?

  • Methodological Answer :

  • Synthesis Protocol : Use palladium precursors (e.g., Pd(OAc)₂) and t-BuDavePhos ligand under inert conditions (argon/glovebox). Optimize stoichiometry (1:1 Pd:ligand ratio) and reaction time (typically 12–24 hrs in toluene at 80°C) .
  • Purification : Column chromatography with silica gel (eluent: DCM/hexane gradient) or recrystallization from EtOAc/hexane mixtures. Monitor via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .
  • Characterization : Validate purity via ¹H/³¹P NMR (e.g., δ ~120 ppm for Pd-P coupling in ³¹P NMR) and X-ray crystallography for structural confirmation. Include elemental analysis (C, H, N, Pd) in supplementary data .

Q. How should researchers design initial catalytic screening experiments for this compound in cross-coupling reactions?

  • Methodological Answer :

  • Variables : Test solvent polarity (THF vs. toluene), base (K₂CO₃ vs. Cs₂CO₃), temperature (25–100°C), and substrate scope (aryl halides with electron-withdrawing/donating groups).
  • Controls : Include a ligand-free Pd control and a benchmark ligand (e.g., XPhos) to compare catalytic activity.
  • Data Collection : Track conversion via GC-MS or ¹H NMR, and calculate turnover frequency (TOF) and yield. Tabulate results for reproducibility (Table 1) .
SubstrateSolventBaseTemp (°C)Yield (%)TOF (h⁻¹)
4-BrC₆H₄MeTolueneK₂CO₃8092450
4-MeOC₆H₄BrTHFCs₂CO₃6085320

Q. What are common pitfalls in characterizing this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR Challenges : Signal broadening due to paramagnetic impurities (e.g., Pd nanoparticles) can obscure ¹H/³¹P peaks. Filter reactions through Celite and use deuterated solvents with degassing .
  • Crystallography : Slow diffusion of hexane into a saturated DCM solution improves crystal quality. Avoid over-concentrated solutions to prevent amorphous precipitates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound across substrates?

  • Methodological Answer :

  • Hypothesis Testing : Compare substrate electronic/steric profiles (Hammett σ values, %VBur) to identify trends. Use multivariate regression to isolate factors (e.g., steric bulk vs. electronic effects) .
  • Replication Studies : Reproduce conflicting experiments with standardized conditions (solvent purity, Pd:ligand ratio). Include error bars (standard deviation from triplicates) in kinetic data .
  • Advanced Kinetics : Conduct time-resolved in-situ IR or UV-Vis to monitor reaction progress and identify intermediates. Compare activation energies (Arrhenius plots) for divergent substrates .

Q. What strategies optimize this compound for enantioselective catalysis, and how is success quantified?

  • Methodological Answer :

  • Ligand Modification : Introduce chiral auxiliaries to the t-BuDavePhos backbone (e.g., BINOL-derived phosphines). Validate via circular dichroism (CD) and X-ray .
  • Enantiomeric Excess (ee) : Use chiral HPLC (e.g., Chiralpak IA column) or ¹H NMR with chiral shift reagents (e.g., Eu(hfc)₃). Report ee values with ±2% confidence intervals .
  • Mechanistic Probes : Isotope labeling (e.g., D₂O quenching) and DFT calculations to map stereochemical pathways .

Q. How should researchers address discrepancies between computational predictions and experimental data for this compound mechanisms?

  • Methodological Answer :

  • Validation Framework :

Computational : Re-optimize geometries with higher-level theory (e.g., ωB97X-D/def2-TZVP vs. B3LYP/6-31G*). Include solvent effects (SMD model) .

Experimental : Use kinetic isotope effects (KIEs) or Hammett plots to validate predicted transition states.

Data Reconciliation : Publish raw computational outputs (XYZ coordinates, Gibbs energies) and experimental kinetics in open-access repositories for peer review .

Q. Data Analysis & Reporting Guidelines

  • Tables : Include raw and processed data (e.g., TOF, ee, crystallographic parameters) in appendices with clear footnotes .
  • Statistical Rigor : Use t-tests or ANOVA for comparing catalytic efficiencies; report p-values and confidence intervals .
  • Ethical Reporting : Disclose failed experiments (e.g., ligand decomposition under harsh conditions) to avoid publication bias .

Properties

Molecular Formula

C36H48N2O3PPdS+

Molecular Weight

726.2 g/mol

IUPAC Name

ditert-butyl-[2-[2-(dimethylamino)phenyl]phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)

InChI

InChI=1S/C22H32NP.C13H11N.CH4O3S.Pd/c1-21(2,3)24(22(4,5)6)20-16-12-10-14-18(20)17-13-9-11-15-19(17)23(7)8;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h9-16H,1-8H3;2-7,9-10H,1H3;1H3,(H,2,3,4);/q;-2;;+2/p+1

InChI Key

WDFIZKNKKNLAPN-UHFFFAOYSA-O

Canonical SMILES

CC(C)(C)[PH+](C1=CC=CC=C1C2=CC=CC=C2N(C)C)C(C)(C)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2]

Origin of Product

United States

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